3,7-dimethylquinoline
Overview
Description
3,7-Dimethylquinoline is a derivative of quinoline, an aromatic heterocyclic organic compound with the chemical formula C11H11N. It is characterized by the presence of two methyl groups attached to the 3rd and 7th positions of the quinoline ring. This compound is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7-Dimethylquinoline can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene . Another method involves the cyclization of 2-aminotoluene with acetaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. One such method includes the use of microwave-assisted synthesis, which provides a greener and more sustainable approach by reducing reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinoline N-oxide.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
3,7-Dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Derivatives of this compound exhibit antimalarial, anticancer, and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 3,7-dimethylquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, its antimalarial activity is attributed to the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite . The compound can also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
2,7-Dimethylquinoline: Another methylated derivative with similar properties but different substitution pattern.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Uniqueness: 3,7-Dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its dual methyl groups enhance its lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic targets .
Properties
IUPAC Name |
3,7-dimethylquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-3-4-10-5-9(2)7-12-11(10)6-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQDABGQUMBQBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174711 | |
Record name | Quinoline, 3,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20668-28-4 | |
Record name | Quinoline, 3,7-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020668284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 3,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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